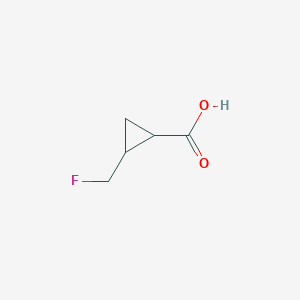![molecular formula C7H11NO B7961808 8-Oxabicyclo[3.2.1]oct-6-en-3-amine](/img/structure/B7961808.png)
8-Oxabicyclo[3.2.1]oct-6-en-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxabicyclo[321]oct-6-en-3-amine is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into the bicyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-amine typically involves cycloaddition reactions. One common method is the [4+3] cycloaddition reaction, where suitable oxyallyls and furans are used as starting materials . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-amine undergoes various chemical reactions, including:
Reduction: Stereoselective reduction of the carbonyl group on C3 can be achieved using specific reducing agents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−), ZnBr2.
Reduction: Stereoselective reducing agents.
Substitution: Organic acids for electrophilic addition.
Major Products Formed
The major products formed from these reactions include polyfunctionalized cycloheptanes and spirocyclic dihydrofurans, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Oxabicyclo[3.2.1]oct-6-en-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-amine involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo various chemical transformations, allowing it to interact with different biological pathways and molecular targets. For example, its derivatives have been studied for their potential to modulate thromboxane A2 pathways, which are involved in platelet aggregation and vasoconstriction .
Comparaison Avec Des Composés Similaires
8-Oxabicyclo[3.2.1]oct-6-en-3-amine can be compared with other bicyclic compounds such as:
2,6-Dioxabicyclo[3.2.1]octane: Similar structure but with two oxygen atoms in the ring system.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, commonly found in tropane alkaloids.
2,6-Dioxatricyclo[3.3.1.0 3,7]nonane: Another bicyclic compound with a different ring system and additional oxygen atoms.
The uniqueness of 8-Oxabicyclo[32
Propriétés
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-3-6-1-2-7(4-5)9-6/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFGOJFBTGCFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C=CC1O2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B7961726.png)




![Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B7961753.png)








